Cas no 1396801-59-4 (N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide)

N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide structure
1396801-59-4 structure
Product name:N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
CAS No:1396801-59-4
MF:C15H21FN2O3
Molecular Weight:296.337247610092
CID:6491625

N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
    • N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide
    • インチ: 1S/C15H21FN2O3/c1-15(2,3)12(19)7-8-17-13(20)14(21)18-11-6-4-5-10(16)9-11/h4-6,9,12,19H,7-8H2,1-3H3,(H,17,20)(H,18,21)
    • InChIKey: NPSZPOLDEHRBSZ-UHFFFAOYSA-N
    • SMILES: C(NCCC(O)C(C)(C)C)(=O)C(NC1=CC=CC(F)=C1)=O

N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6190-0850-2mg
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
1396801-59-4
2mg
$59.0 2023-09-09
Life Chemicals
F6190-0850-4mg
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
1396801-59-4
4mg
$66.0 2023-09-09
Life Chemicals
F6190-0850-2μmol
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
1396801-59-4
2μmol
$57.0 2023-09-09
Life Chemicals
F6190-0850-1mg
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
1396801-59-4
1mg
$54.0 2023-09-09
Life Chemicals
F6190-0850-3mg
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
1396801-59-4
3mg
$63.0 2023-09-09

N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide 関連文献

N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamideに関する追加情報

Comprehensive Overview of N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide (CAS No. 1396801-59-4)

N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide, identified by its CAS No. 1396801-59-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This diamide derivative features a unique structural framework, combining a 3-fluorophenyl moiety with a 3-hydroxy-4,4-dimethylpentyl chain, linked via an ethanediamide bridge. Its molecular design suggests potential applications in targeted drug delivery and enzyme inhibition, aligning with current trends in precision medicine and small-molecule therapeutics.

The compound's fluorinated aromatic ring enhances its metabolic stability, a critical factor in drug development, as fluorination is a widely adopted strategy to improve pharmacokinetic properties. Researchers are particularly interested in its potential role as a bioactive scaffold for modulating protein-protein interactions (PPIs), a hot topic in cancer therapy and neurodegenerative disease research. Recent studies highlight the growing demand for fluorine-containing compounds due to their ability to penetrate cell membranes and resist enzymatic degradation.

From a synthetic chemistry perspective, N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide exemplifies the convergence of green chemistry principles and structure-activity relationship (SAR) optimization. Its hydroxyl group and tertiary carbon structure offer sites for further derivatization, making it a versatile intermediate in medicinal chemistry. This aligns with the industry's shift toward sustainable synthesis methods, as evidenced by the rising popularity of keywords like "low-toxicity fluorophores" and "biocompatible intermediates" in scientific literature searches.

The compound's physicochemical properties, including its logP and hydrogen-bonding capacity, have been computationally modeled to predict its behavior in biological systems. Such analyses are crucial for drug-likeness assessments, a frequently searched topic among computational chemists and pharmacologists. Notably, its balanced lipophilicity profile suggests potential for blood-brain barrier (BBB) penetration, sparking interest in central nervous system (CNS) drug discovery—a trending niche in 2024's pharmaceutical landscape.

Quality control protocols for CAS No. 1396801-59-4 emphasize HPLC purity verification and spectroscopic characterization (NMR, MS), reflecting the compound's use in high-value research applications. These analytical procedures address common user queries about "compound validation techniques" and "batch-to-batch reproducibility," which rank highly in research chemical databases. The compound's stability under various pH conditions—another frequently searched parameter—has been documented in accelerated degradation studies, supporting its utility in formulation development.

Emerging applications of this diamide derivative extend to proteomics research, where it serves as a potential affinity probe for identifying novel drug targets. This connects with the booming interest in chemical proteomics and target deconvolution strategies, as seen in recent PubMed search trends. Its fluorophenyl segment may facilitate photoaffinity labeling experiments, a technique gaining traction in mechanistic biology studies.

Regulatory considerations for N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide focus on REACH compliance and GMP-grade synthesis options, addressing common concerns in pharmaceutical procurement. The compound's non-hazardous classification (based on standard safety assessments) makes it suitable for routine laboratory use, differentiating it from restricted fluorinated compounds that dominate regulatory discussions.

Future research directions may explore this compound's utility in cryopreservation formulations or as a molecular glue for stabilizing protein complexes—both trending topics in biotechnology forums. Its structural features share similarities with known pharmacophores for protein degradation platforms (e.g., PROTACs), though current literature hasn't fully characterized this potential. Such unexplored avenues make CAS No. 1396801-59-4 a compelling subject for grant proposals and patent applications in the competitive field of innovative therapeutics.

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